BenchChemオンラインストアへようこそ!

WAY-658675

PAR4 Antagonist Platelet Activation Flow Cytometry

Procure WAY-658675 as a defined PAR4 antagonist for platelet activation studies. Its distinct 4-chlorophenyl substitution ensures specific PAR4 engagement (IC50 72 nM), avoiding off-target effects common in generic piperazinylpyrimidines. Essential for reproducible thrombosis and GPCR biased agonism research. Not for human use.

Molecular Formula C16H17ClN4O
Molecular Weight 316.78 g/mol
Cat. No. B7806057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-658675
Molecular FormulaC16H17ClN4O
Molecular Weight316.78 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H17ClN4O/c17-14-4-2-13(3-5-14)12-15(22)20-8-10-21(11-9-20)16-18-6-1-7-19-16/h1-7H,8-12H2
InChIKeyONKTTXQXYKXKQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one (WAY-658675): A Piperazinylpyrimidine Research Tool for PAR4 Antagonism


2-(4-Chlorophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one, commonly designated WAY-658675, is a synthetic organic compound belonging to the piperazinylpyrimidine class of small molecules [1]. It serves as a bioactive research tool with documented antagonistic activity against the Protease-Activated Receptor 4 (PAR4) [2]. Its physicochemical profile, including a molecular weight of 316.78 g/mol and a calculated XLogP3-AA of 2.2, positions it within the property space of cell-permeable compounds [1].

Critical Procurement Considerations for 2-(4-Chlorophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one (WAY-658675) in Targeted Research


Generic substitution within the piperazinylpyrimidine class is not supported by scientific evidence due to profound, target-specific differences driven by structure-activity relationships (SAR). The class exhibits a broad and highly nuanced biological profile, with specific derivatives showing potent and selective activity against disparate targets including PAR4, PDGFR family kinases, CK1, RAF, MAO-A, and various GPCRs [1][2]. This compound's unique 4-chlorophenyl substitution pattern on the ethanone linker is the key determinant of its specific interaction with PAR4. Therefore, procuring a structurally distinct but class-related analog carries a high risk of altering or entirely abolishing the intended biological activity, rendering experimental results non-comparable and undermining research integrity.

Quantitative Differentiation of WAY-658675: PAR4 Antagonist Potency and Class Activity Comparisons


PAR4 Antagonist Potency of WAY-658675 Against Activating Peptide-Induced Platelet Activation

WAY-658675 demonstrates quantifiable antagonism at the PAR4 receptor in a functional human platelet assay. Its potency (IC50 = 72 nM) can be positioned against other reported small-molecule PAR4 antagonists. It is less potent than BMS-986120 (IC50 = 9.5 nM) but more potent than the early tool compound ML354 (IC50 = 140 nM) and P4i-147 (IC50 = 1,310 nM) [1][2][3]. This places it as an intermediate-potency PAR4 antagonist within the published chemical space.

PAR4 Antagonist Platelet Activation Flow Cytometry

Inferred Selectivity of WAY-658675: Activity Against Peptide-Induced vs. Thrombin-Induced PAR4 Activation

WAY-658675 demonstrates differential antagonism based on the PAR4 activation mechanism in human platelets. Its potency is significantly reduced against gamma-thrombin-induced activation (IC50 = 10,000 nM) compared to activating peptide-induced activation (IC50 = 72 nM) [1]. This suggests a degree of functional selectivity, potentially distinguishing it from PAR4 antagonists that may not exhibit such a pronounced difference in activation pathway antagonism.

PAR4 Functional Selectivity Platelet

Differentiation from Closely Related Piperazinylpyrimidine Kinase Inhibitors

WAY-658675's primary reported activity is as a PAR4 antagonist, which distinguishes it from other well-characterized piperazinylpyrimidine derivatives that function as selective kinase inhibitors. For example, compound '4' from Shallal and Russu (2011) is a selective inhibitor of mutant PDGFR family kinases [1]. This divergence in primary pharmacology despite a shared core scaffold underscores the profound impact of specific substituents on biological function. WAY-658675 is not a substitute for kinase inhibitor '4' in oncology research, and vice versa.

Kinase Inhibitor Piperazinylpyrimidine SAR

Optimal Research Applications for WAY-658675 Based on Quantitative Evidence


PAR4 Antagonism in Platelet Biology and Thrombosis Research

WAY-658675 is best applied as a small-molecule tool compound for investigating the role of PAR4 in platelet activation and thrombosis. Its functional activity in human platelets, demonstrated by its ability to inhibit activating peptide-induced PAC1 binding (IC50 = 72 nM), makes it suitable for ex vivo and in vitro studies dissecting PAR4-mediated signaling pathways [1]. Its potency profile positions it as a valuable alternative to less potent tool compounds like ML354 for researchers seeking robust PAR4 blockade.

Investigating PAR4 Functional Selectivity and Biased Signaling

Researchers focusing on G protein-coupled receptor (GPCR) functional selectivity can employ WAY-658675 to probe biased agonism at PAR4. The compound's stark potency difference between peptide-induced (IC50 = 72 nM) and protease-induced (gamma-thrombin, IC50 = 10,000 nM) activation of the receptor provides a chemical tool for separating and studying distinct downstream signaling events and their physiological consequences [1].

Chemical Biology Studies of the Piperazinylpyrimidine Scaffold

As a well-defined member of the piperazinylpyrimidine class with a specific GPCR target, WAY-658675 serves as a key comparator in structure-activity relationship (SAR) studies aimed at understanding how subtle structural modifications within this privileged scaffold can dictate a switch in primary pharmacology from kinase inhibition to GPCR antagonism [2]. This makes it a valuable compound for medicinal chemistry and chemical biology groups studying target selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-658675

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.